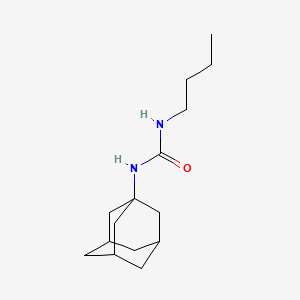![molecular formula C13H21NO2 B4064873 N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064873.png)
N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Vue d'ensemble
Description
N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as eticyclidine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has been used in scientific research to study the central nervous system.
Applications De Recherche Scientifique
Asymmetric Synthesis
N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide derivatives have been explored for their synthesis capabilities. For instance, Waldmann and Braun (1991) demonstrated the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, indicating the potential of similar compounds in synthesizing chiral building blocks for pharmaceuticals (Waldmann & Braun, 1991).
Anticancer Activity
The structure of N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide analogs has been investigated for potential anticancer activities. Research by Pachuta-Stec and Szuster‐Ciesielska (2015) on new Norcantharidin analogs, including synthesis and evaluation of their anticancer activity, highlights the relevance of such compounds in developing novel chemotherapeutic agents (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Polymer Science Applications
In polymer science, the application of N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide derivatives is evident in the development of new materials. König et al. (2007) developed an automated synthesis protocol for the preparation of oligo(p-benzamide)s on solid support, demonstrating the compound's utility in creating advanced polymeric materials with potential applications in various industries (König et al., 2007).
Antifouling Properties
Mo et al. (2012) investigated the improved antifouling properties of polyamide nanofiltration membranes by adjusting the density of surface carboxyl groups, showcasing the application of related carboxamide derivatives in enhancing the performance of filtration membranes. This research underscores the importance of chemical modifications in tailoring material properties for specific industrial applications (Mo et al., 2012).
Chemical Reactivity and Mechanistic Insights
Research on the reactivity and mechanism of formation of similar compounds has provided valuable insights into their chemical behavior, which is crucial for their application in synthetic chemistry. For example, the study by Nakajima and Ikada (1995) on the mechanism of amide formation by carbodiimide in aqueous media offers a deeper understanding of the reactions involving carboxamide derivatives, which is essential for bioconjugation and pharmaceutical synthesis (Nakajima & Ikada, 1995).
Propriétés
IUPAC Name |
N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-14-10(16)13-7-6-12(4,9(15)8-13)11(13,2)3/h5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHDARKGOWOPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12CCC(C1(C)C)(C(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine](/img/structure/B4064799.png)
![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B4064802.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064809.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4064824.png)
![4,7,7-trimethyl-1-(4-morpholinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4064827.png)
![1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4064836.png)
![3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4064855.png)
![6-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4064858.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4064872.png)
![4-(2-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4064878.png)
![1-(1-adamantyl)-2-[(2-methoxyethyl)amino]ethanone hydrochloride](/img/structure/B4064879.png)
![1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4064886.png)
![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)
